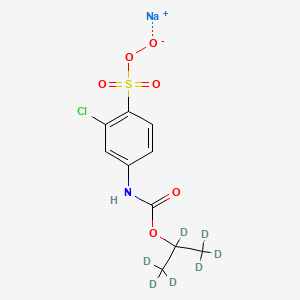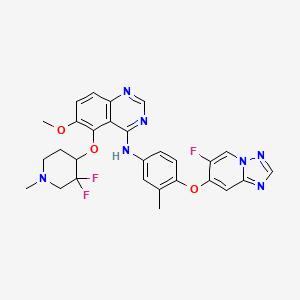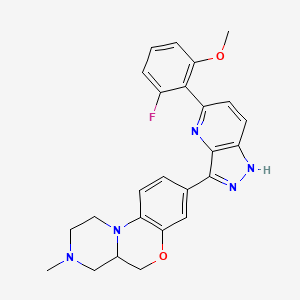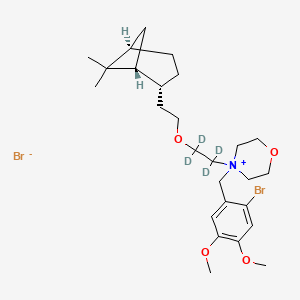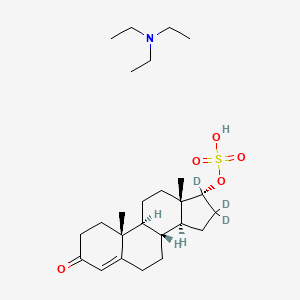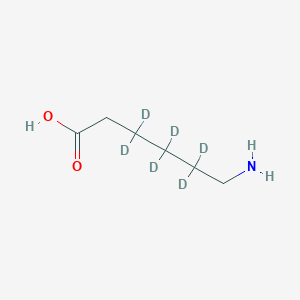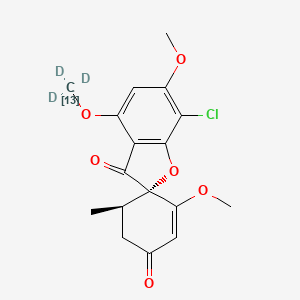
Griseofulvin-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Griseofulvin-13C,d3 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of griseofulvin, an antifungal agent used to treat various fungal infections. The isotopic labeling makes this compound particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Griseofulvin-13C,d3 involves the incorporation of carbon-13 and deuterium into the griseofulvin molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors in the synthesis process. One common method involves the use of carbon-13 labeled methanol and deuterium oxide in the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Griseofulvin-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols. Substitution reactions can result in various substituted griseofulvin derivatives .
Aplicaciones Científicas De Investigación
Griseofulvin-13C,d3 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studying reaction mechanisms and pathways.
Biology: The compound helps in understanding metabolic processes and enzyme interactions.
Medicine: It is employed in pharmacokinetic studies to track the distribution and metabolism of griseofulvin in the body.
Industry: This compound is used in the development of new antifungal agents and in quality control processes
Mecanismo De Acción
The mechanism of action of Griseofulvin-13C,d3 is similar to that of griseofulvin. It inhibits fungal cell mitosis by binding to microtubules, thereby disrupting the formation of the mitotic spindle. This action prevents the replication of fungal cells and ultimately leads to their death. The isotopic labeling does not alter the fundamental mechanism but allows for more precise tracking and analysis in research studies .
Comparación Con Compuestos Similares
Griseofulvin-13C,d3 can be compared with other isotopically labeled antifungal agents. Similar compounds include:
Griseofulvin-13C: Labeled only with carbon-13.
Griseofulvin-d3: Labeled only with deuterium.
Brominated Griseofulvin Derivatives: These compounds have bromine atoms incorporated into the griseofulvin structure and exhibit different antifungal properties.
This compound is unique due to its dual labeling with both carbon-13 and deuterium, making it particularly valuable for detailed pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C17H17ClO6 |
|---|---|
Peso molecular |
356.77 g/mol |
Nombre IUPAC |
(2S,5'R)-7-chloro-3',6-dimethoxy-5'-methyl-4-(trideuterio(113C)methoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i2+1D3 |
Clave InChI |
DDUHZTYCFQRHIY-IQVAYXSPSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])OC1=CC(=C(C2=C1C(=O)[C@]3(O2)[C@@H](CC(=O)C=C3OC)C)Cl)OC |
SMILES canónico |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



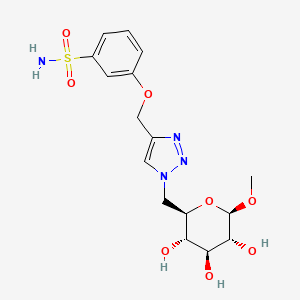
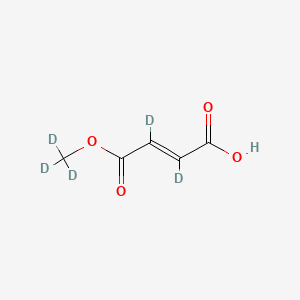
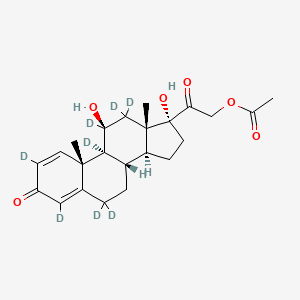

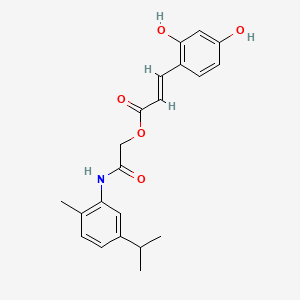
![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
